(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one
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Overview
Description
(3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a furanone ring substituted with a chlorophenyl and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final furanone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under varying conditions depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Shares some structural similarities but is primarily used as a plasticizer.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like the compound .
Uniqueness
(3E)-5-(4-CHLOROPHENYL)-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[[4-(dimethylamino)phenyl]methylidene]furan-2-one |
InChI |
InChI=1S/C19H16ClNO2/c1-21(2)17-9-3-13(4-10-17)11-15-12-18(23-19(15)22)14-5-7-16(20)8-6-14/h3-12H,1-2H3/b15-11+ |
InChI Key |
LATLXXBEVWPGJK-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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